![molecular formula C30H39BrN2OSi B1445941 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704082-44-9](/img/structure/B1445941.png)
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Overview
Description
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine, also known as BBTBP for short, is a novel compound that has recently been developed to serve a variety of applications in the fields of chemistry and biology. BBTBP has been found to possess a wide range of properties, including high solubility, low toxicity, and excellent stability. These characteristics make it an attractive candidate for use in a range of applications, from drug discovery to biocatalysis.
Scientific Research Applications
Biological Studies
The tert-butyldiphenylsilyl group’s unique reactivity pattern could be of interest in biological studies, particularly in understanding its role in biosynthetic and biodegradation pathways .
Catalysis
Given its complex structure, this compound could be involved in catalytic processes, especially in biocatalytic reactions where the tert-butyldiphenylsilyl group might influence the reaction outcomes .
Chemical Transformations
The compound’s structure suggests potential applications in facilitating chemical transformations. For instance, the tert-butyldiphenylsilyl group could be used to enhance the reactivity of certain substrates or to stabilize reactive intermediates .
properties
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BrN2OSi/c1-25(26-15-17-27(31)18-16-26)33-21-19-32(20-22-33)23-24-34-35(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25H,19-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHEUFNURQILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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